2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[(5-hydroxy-1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-8-1-2-10-9(4-8)7(5-14-10)3-12-15-11(6-19-12)13(17)18/h1-2,4-5,11-12,14-16H,3,6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSPELNJAJEWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)CC2=CNC3=C2C=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923842 | |
| Record name | 2-[(5-Hydroxy-1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121514-30-5 | |
| Record name | 2-(3'-(5'-Hydroxyindolyl)methyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121514305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(5-Hydroxy-1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Indole and Thiazolidine Precursors
The core structure of the target compound arises from the fusion of a 5-hydroxyindole moiety with a 1,3-thiazolidine-4-carboxylic acid scaffold. A validated approach involves the reaction of 5-hydroxyindole-3-carboxaldehyde with cysteine or its derivatives under acidic conditions. The aldehyde group undergoes nucleophilic attack by the thiol group of cysteine, followed by intramolecular cyclization to form the thiazolidine ring.
Reaction Conditions :
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Solvent : Ethanol or acetic acid
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Catalyst : HCl or acetic acid (1–2 equiv)
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Temperature : Reflux (70–80°C)
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Time : 6–12 hours
The reaction yield typically ranges from 45% to 68%, with purity dependent on recrystallization solvents such as ethanol-water mixtures.
Acylation and Carboxylation Strategies
Alternative routes employ preformed thiazolidine intermediates. For example, 1,3-thiazolidin-4-carboxylic acid reacts with 5-hydroxyindole-3-methyl derivatives in the presence of acylating agents like acetic anhydride. This one-pot method simultaneously introduces the indole methyl group and stabilizes the carboxylate through salt formation.
Key Steps :
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Acylation : Thiazolidine nitrogen reacts with acetic anhydride to form an N-acetyl intermediate.
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Alkylation : 5-Hydroxyindole-3-methyl bromide displaces the acetyl group, forming the C–S bond.
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Hydrolysis : Mild basic conditions (e.g., NaOH) regenerate the carboxylic acid moiety.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies highlight ethanol as the optimal solvent due to its ability to solubilize both polar indole derivatives and nonpolar thiazolidine intermediates. Elevated temperatures (70–80°C) accelerate cyclization but risk indole oxidation, necessitating inert atmospheres (N₂ or Ar).
Table 1 : Yield Variation with Solvent and Temperature
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 70 | 62 | 92 |
| Acetic Acid | 80 | 58 | 89 |
| DMF | 100 | 41 | 78 |
Catalytic Additives
Bronsted acids (e.g., HCl) enhance protonation of the aldehyde carbonyl, increasing electrophilicity for thiol attack. Sodium acetate buffers the medium, preventing premature hydrolysis of intermediates.
Characterization and Quality Control
Spectroscopic Validation
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IR Spectroscopy : Strong absorbance at 1700–1720 cm⁻¹ confirms the carboxylic acid group. The indole N–H stretch appears at 3400–3200 cm⁻¹.
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Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 279.1 [M+H]⁺, consistent with the molecular formula C₁₃H₁₄N₂O₃S.
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NMR : ¹H NMR (DMSO-d₆) signals at δ 7.25 (indole H-4), δ 4.15 (thiazolidine H-2), and δ 3.80 (H-4 carboxylic acid) verify the structure.
Chromatographic Purity
HPLC analysis using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) resolves the compound at 8.2 minutes, with ≥95% purity achieved after two recrystallizations.
Industrial-Scale Production Considerations
Process Intensification
The patent WO2009065797A1 describes a scalable one-step synthesis using 1,3-thiazolidin-4-carboxylic acid and acetic anhydride in ethanol. Key advantages include:
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Reduced Energy Consumption : Microwave-assisted heating cuts reaction time by 40%.
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Solvent Recovery : Ethanol is distilled and reused, minimizing waste.
Table 2 : Bench-Scale vs. Industrial-Scale Parameters
| Parameter | Bench Scale (50 mL) | Industrial Scale (500 L) |
|---|---|---|
| Reaction Time | 16 h | 8 h |
| Yield | 59% | 63% |
| Solvent Consumption | 12 mL/g | 8 mL/g |
Chemical Reactions Analysis
Types of Reactions
2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitro groups (NO2) can be used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antioxidant Properties : Compounds featuring indole and thiazolidine structures have been associated with antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
- Antidiabetic Potential : Similar thiazolidine derivatives have shown promise as antidiabetic agents by acting as PPAR (Peroxisome proliferator-activated receptor) agonists, which are crucial in metabolic regulation.
- Neuroprotective Effects : Given the role of indole derivatives in serotonin metabolism, there is potential for neuroprotective applications. The compound may influence serotonin pathways, which are vital in mood regulation and cognitive function.
Potential Applications in Research
The compound's applications in scientific research can be categorized as follows:
Pharmacological Studies
- Drug Development : Due to its structural similarity to known bioactive compounds, it may serve as a lead compound for developing new drugs targeting metabolic disorders or neurodegenerative diseases.
- Mechanistic Studies : Investigating how this compound interacts with biological targets can provide insights into its mechanism of action, potentially leading to novel therapeutic strategies.
Agricultural Applications
Given the presence of indole derivatives in plant growth regulators, there may be potential applications in agriculture as a growth enhancer or stress resistance agent.
Mechanism of Action
The mechanism of action of 2-[(5-Hydroxy-1h-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. The thiazolidine ring may also contribute to its biological effects by interacting with specific proteins and enzymes .
Comparison with Similar Compounds
Key Properties :
- Monoisotopic Mass: 278.072513 Da
- Chemical Stability : The hydroxyindole group may confer susceptibility to oxidation, necessitating careful storage conditions.
Structural and Functional Comparison with Similar Thiazolidine Derivatives
Indole-Substituted Thiazolidines
(4R)-2-(3'-Indolylmethyl)-1,3-thiazolidine-4-carboxylic Acid (ITCA)
- Source : Metabolite of tryptamine in rat brain homogenate .
- Structural Difference : Lacks the 5-hydroxy group on the indole ring.
- Functional Impact : ITCA is a transient metabolite in tryptamine metabolism, whereas the hydroxyl group in the target compound may enhance stability or receptor binding affinity.
5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl Alkanecarboxylic Acids
- Synthesis: Synthesized via condensation of indole-3-carbaldehydes with thiazolidinone precursors, yielding compounds with Z-configuration and high purity (83–99% yields) .
- Key Differences : These derivatives feature a thioxo group and exocyclic double bond, unlike the saturated thiazolidine ring in the target compound. The 5-hydroxy substitution in the target compound may reduce electrophilicity compared to methoxy or unsubstituted analogs.
Pyridyl-Substituted Thiazolidines
2-(3-Hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic Acid (HPPTCA)
- Source: Non-enzymatic condensation product of cysteine and pyridoxal 5'-phosphate (PLP) in human plasma .
- Structural Difference : Contains a phosphorylated pyridyl group instead of an indole.
- Functional Impact : HPPTCA is a biomarker for vitamin B6 metabolism, while the indole group in the target compound may facilitate interactions with serotonin receptors or antioxidant pathways.
Aromatic/Aliphatic-Substituted Thiazolidines
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic Acid
2-Isobutyl-1,3-thiazolidine-4-carboxylic Acid
- Application : Used in beer aging studies to quantify Strecker aldehydes .
- Key Difference : Aliphatic isobutyl group lacks the aromaticity and hydrogen-bonding capacity of the hydroxyindole moiety.
Metabolic and Pharmacokinetic Insights
- HPPTCA : Detected in human plasma via HPLC-UV, highlighting its role as a PLP metabolite .
- ITCA : Rapidly metabolized in rat brain homogenate, suggesting short biological half-life .
- Target Compound : The hydroxyindole group may improve blood-brain barrier penetration compared to pyridyl or aliphatic analogs.
Biological Activity
2-[(5-Hydroxy-1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is a compound that combines an indole moiety with a thiazolidine ring, which may contribute to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The chemical formula of this compound is . It features a hydroxymethyl group on the indole structure, which is significant for its biological activity. The compound's structure suggests potential interactions with biological targets due to the presence of both indole and thiazolidine functionalities.
Antioxidant Activity
Research indicates that compounds with indole and thiazolidine structures often exhibit antioxidant properties. The hydroxymethyl group in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that similar compounds can reduce oxidative damage in various biological systems.
Anticancer Activity
The combination of indole and thiazolidine rings in this compound positions it as a candidate for anticancer research. Indole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Preliminary data suggest that this compound could inhibit cancer cell proliferation, although specific IC50 values and mechanisms of action require further elucidation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The presence of both the indole and thiazolidine moieties may provide synergistic effects that enhance biological activity compared to other similar compounds.
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 5-Hydroxytryptophan | Indole derivative | Precursor to serotonin; mood enhancer |
| Thiazolidinedione | Thiazolidine derivative | Antidiabetic agent (PPAR agonist) |
| Indoleacetic acid | Indole derivative | Plant growth regulator; auxin |
Case Studies and Research Findings
Although comprehensive studies specifically focusing on this compound are scarce, related research provides insights into its potential:
- Indole-Thiazole Derivatives : A study on similar indole-linked thiazoles demonstrated promising anticancer activity against human glioblastoma and melanoma cell lines, suggesting that the structural features of these compounds could be beneficial for therapeutic applications .
- Thiazolidinedione Efficacy : Research on thiazolidinediones has shown significant improvements in insulin sensitivity and glucose regulation in diabetic models. This provides a basis for exploring the antidiabetic potential of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
